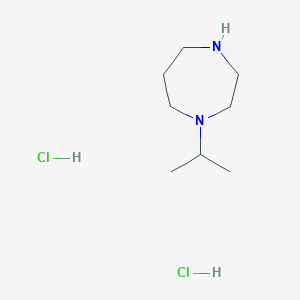

1-Isopropyl-1,4-diazepane dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Isopropyl-1,4-diazepane dihydrochloride is a chemical compound with the CAS Number: 851048-47-0 . It has a molecular weight of 215.17 and its IUPAC name is this compound . It is a solid at room temperature .

Synthesis Analysis

The synthesis of 1,4-diazepanes, including this compound, involves the use of cyclic sulfamidate and hydroxy sulfonamide building blocks . By varying the combinations of these building blocks, it is possible to control the ring size, substitution, and configuration of the resulting heterocyclic scaffolds .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula: C8 H18 N2 . 2 Cl H . The InChI code for this compound is 1S/C8H18N2.2ClH/c1-8(2)10-6-3-4-9-5-7-10;;/h8-9H,3-7H2,1-2H3;2*1H .Chemical Reactions Analysis

The chemical reactions of 1,4-diazepanes, including this compound, are still under active research . These compounds are associated with a wide range of biological activities, which has led scientists to explore their synthesis, reactions, and biological evaluation .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 215.17 .Wissenschaftliche Forschungsanwendungen

Synthesis of Diazepane Derivatives

Research has developed protocols for synthesizing diazepane derivatives, leveraging 1,2-diamines, ketones, and isocyanides, facilitated by catalytic amounts of silica-supported iron oxide nanoparticles, showcasing an efficient, one-pot multicomponent synthesis approach at ambient temperature with excellent yields (Maleki, 2012), (Maleki, 2013).

Pharmaceutical Applications

Diazepane derivatives synthesized through innovative methods have shown potential as T-type calcium channel blockers, indicating their application in treating diseases related to calcium channel dysfunction (Gu et al., 2010). Additionally, the synthesis of specific diazepane intermediates like (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate demonstrates their significance in producing inhibitors for therapeutic purposes (Gomi et al., 2012).

Catalytic and Green Chemistry Approaches

The application of magnetically recoverable nanocatalysts and silica-supported superparamagnetic iron oxide nanoparticles for the synthesis of diazepane derivatives emphasizes the shift towards greener, more sustainable chemistry practices. These methods not only provide efficient routes for synthesizing complex organic molecules but also contribute to the development of environmentally friendly chemical processes by minimizing waste and facilitating catalyst recovery (Maleki, 2012), (Maleki, 2013).

Innovative Synthetic Routes

The development of novel synthetic routes for 1,4-diazepane derivatives, including the use of microwave irradiation and multicomponent reactions, represents a significant advancement in synthetic organic chemistry. These methods offer rapid, efficient, and versatile approaches for constructing complex diazepane frameworks, opening new avenues for the synthesis of pharmacologically relevant compounds (Wlodarczyk et al., 2007), (Kysil et al., 2009).

Zukünftige Richtungen

The future directions for the study of 1-Isopropyl-1,4-diazepane dihydrochloride and related compounds involve further exploration of their synthesis, reactions, and biological evaluation . These compounds have significant importance due to their biological activities and could be explored for potential use in the pharmaceutical industries .

Eigenschaften

IUPAC Name |

1-propan-2-yl-1,4-diazepane;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.2ClH/c1-8(2)10-6-3-4-9-5-7-10;;/h8-9H,3-7H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMEDRXIBXGMPTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCCNCC1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2823596.png)

![8-Ethoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B2823599.png)

![N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2823600.png)

![3-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2823607.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-7-methoxy-N-(pyridin-2-ylmethyl)benzofuran-2-carboxamide](/img/structure/B2823611.png)

![5-fluoro-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}pyridine-3-carboxamide](/img/structure/B2823614.png)